シンバスタチンアシル-β-D-グルクロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simvastatin Acyl-beta-D-glucuronide is a metabolite of simvastatin, a widely used lipid-lowering agent. This compound is formed through the conjugation of simvastatin acid with glucuronic acid, a process known as glucuronidation. This metabolite plays a significant role in the pharmacokinetics and pharmacodynamics of simvastatin, influencing its metabolism, excretion, and overall efficacy.
科学的研究の応用
Simvastatin Acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of simvastatin.
Drug Interaction Studies: Helps in understanding interactions with other drugs that affect glucuronidation pathways.
Toxicology Studies: Investigated for its role in drug-induced toxicities, particularly hepatotoxicity.
Biomarker Development: Used as a biomarker for monitoring simvastatin therapy and compliance.
作用機序
Target of Action
Simvastatin Acyl-beta-D-glucuronide is a metabolite of Simvastatin . The primary target of Simvastatin is the enzyme 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase . This enzyme is the rate-limiting step in cholesterol biosynthesis .
Mode of Action
Simvastatin competitively inhibits HMG-CoA reductase, reducing the synthesis of cholesterol in the liver . The reduction in intracellular cholesterol induces the expression of the low-density lipoprotein receptor (LDLR), increasing the uptake of LDL from the blood, and decreasing plasma concentrations of LDL-cholesterol (LDL-C) .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Simvastatin leads to an intracellular depletion of sterols in hepatocytes . In response to this effect, the SREBP2 transcription factor is activated and induces the expression of the LDLR and the reduction of the LDL-C . Simvastatin may also affect the intracellular pool of isoprenoids (farnesyl-PP and geranylgeranyl-PP) and protein prenylation, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activity .
Pharmacokinetics
The primary route of elimination for Simvastatin is through metabolism of the acyl glucuronide . Both parental and active drugs are converted to inactive glucuronide conjugates in vitro by UDP-glucuronosyltransferase 2B7 (UGT2B7) .
Result of Action
The result of Simvastatin’s action is a significant reduction in the level of LDL cholesterol . This reduction in LDL cholesterol is beneficial in the treatment of hypercholesterolemia . The role of acyl glucuronide metabolites, such as simvastatin acyl-beta-d-glucuronide, as mediators of drug-induced toxicities remains controversial .
Action Environment
The action of Simvastatin Acyl-beta-D-glucuronide can be influenced by several factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can lead to significant challenges in assessing the human safety of acyl glucuronides . Furthermore, environmental factors such as the presence of other drugs can affect the metabolism and action of Simvastatin Acyl-beta-D-glucuronide .
生化学分析
Biochemical Properties
Simvastatin Acyl-beta-D-glucuronide interacts with HMG-CoA reductase, a crucial enzyme in the mevalonate pathway that leads to cholesterol synthesis . The interaction is competitive, with Simvastatin Acyl-beta-D-glucuronide acting as an inhibitor of the enzyme .
Cellular Effects
The inhibition of HMG-CoA reductase by Simvastatin Acyl-beta-D-glucuronide impacts various cellular processes. It reduces the synthesis of cholesterol, affecting cell membrane structure and function. It also influences cell signaling pathways and gene expression related to cholesterol metabolism .
Molecular Mechanism
Simvastatin Acyl-beta-D-glucuronide exerts its effects at the molecular level by binding to HMG-CoA reductase and inhibiting its activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis .
Temporal Effects in Laboratory Settings
Over time, Simvastatin Acyl-beta-D-glucuronide’s inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol production
Dosage Effects in Animal Models
The effects of Simvastatin Acyl-beta-D-glucuronide in animal models vary with dosage . Lower doses effectively reduce cholesterol levels, while higher doses may lead to adverse effects, such as liver damage due to the extensive inhibition of cholesterol synthesis .
Metabolic Pathways
Simvastatin Acyl-beta-D-glucuronide is involved in the cholesterol synthesis pathway. It interacts with HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate .
Transport and Distribution
The transport and distribution of Simvastatin Acyl-beta-D-glucuronide within cells and tissues are complex processes that involve passive diffusion and active transport
Subcellular Localization
Simvastatin Acyl-beta-D-glucuronide is likely to be found wherever HMG-CoA reductase is present, given its role as an inhibitor of this enzyme. HMG-CoA reductase is primarily located in the endoplasmic reticulum of cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin Acyl-beta-D-glucuronide involves the enzymatic conjugation of simvastatin acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of Simvastatin Acyl-beta-D-glucuronide follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The product is then purified using techniques such as high-pressure liquid chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Simvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to simvastatin acid and glucuronic acid.
Lactonization: It can cyclize to form simvastatin lactone.
Transacylation: The acyl group can be transferred to other nucleophilic centers.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Lactonization: Favored under physiological pH conditions.
Transacylation: Requires nucleophilic reagents such as amines or alcohols.
Major Products Formed
Simvastatin Acid: Formed through hydrolysis.
Simvastatin Lactone: Formed through lactonization.
Acylated Products: Formed through transacylation reactions.
類似化合物との比較
Similar Compounds
- Atorvastatin Acyl-beta-D-glucuronide
- Cerivastatin Acyl-beta-D-glucuronide
- Rosuvastatin Acyl-beta-D-glucuronide
Uniqueness
Simvastatin Acyl-beta-D-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other statins also undergo glucuronidation, the specific enzymes and reaction conditions can vary, leading to differences in pharmacokinetics and pharmacodynamics. Additionally, the rate of lactonization and hydrolysis can differ among these compounds, influencing their overall efficacy and safety profiles.
生物活性
Simvastatin, a widely used HMG-CoA reductase inhibitor, is primarily employed for lowering cholesterol levels and reducing cardiovascular risks. Its biological activity is significantly influenced by its metabolites, particularly the acyl-beta-D-glucuronide form. This article delves into the biological activity of Simvastatin Acyl-beta-D-glucuronide, exploring its metabolic pathways, pharmacological effects, and implications for drug interactions.
Metabolism and Formation of Acyl-beta-D-glucuronide
Simvastatin is administered as an inactive lactone that is metabolically activated to its hydroxy acid form. This transformation involves the formation of acyl-beta-D-glucuronide through the action of UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3. These enzymes catalyze the glucuronidation process, resulting in metabolites that exhibit varying biological activities.
Key Metabolic Pathways
- Conversion to Active Form : Simvastatin lactone is hydrolyzed to its active beta-hydroxy acid form.
- Glucuronidation : The active form undergoes conjugation with glucuronic acid, forming acyl-beta-D-glucuronide.
- Lactonization : The acyl-beta-D-glucuronide can spontaneously cyclize to regenerate the lactone form under physiological conditions .
Biological Activity
The biological activity of Simvastatin Acyl-beta-D-glucuronide extends beyond cholesterol-lowering effects. It has been observed to influence various enzymatic pathways and drug interactions.
Enzymatic Inhibition
Research indicates that Simvastatin Acyl-beta-D-glucuronide can inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, especially with other medications metabolized by the same pathway. For instance:
- CYP3A4 Inhibition : Time-dependent inhibition was noted for several glucuronides, including Simvastatin Acyl-beta-D-glucuronide, which may alter the pharmacokinetics of co-administered drugs .
Pharmacological Effects
The acyl-beta-D-glucuronide form exhibits distinct pharmacological properties:
- Potent Lipid-Lowering Effects : Similar to its parent compound, it contributes to lowering LDL cholesterol levels.
- Variable Clearance Rates : Studies have shown interspecies variability in clearance rates, with dogs exhibiting the highest intrinsic clearance for Simvastatin compared to humans and rats .
Clinical Implications
Several studies have highlighted the clinical significance of understanding the metabolic pathways of Simvastatin:
- Genetic Variability : Genetic polymorphisms in UGT enzymes can affect the efficacy and safety profile of Simvastatin therapy. For example, variations in UGT1A1 can lead to altered glucuronidation rates, impacting drug levels in patients .
- Drug Interactions : Co-administration with potent CYP inhibitors (e.g., cyclosporine) has been shown to markedly increase systemic exposure to Simvastatin, necessitating dose adjustments .
Research Data Table
特性
IUPAC Name |
(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYTKVVBICSHZ-AWTWTUOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。